Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate
Description
Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate is a hydrazonoyl chloride derivative widely utilized as a key intermediate in heterocyclic chemistry. Its structure features an ethyl ester group, a reactive chloro substituent, and a hydrazone linkage connected to a 4-chloro-2-(trifluoromethyl)phenyl group. This compound is primarily employed in the synthesis of thiazole and thiadiazole derivatives, which are of significant interest in medicinal chemistry due to their anticancer and antimicrobial activities . Its reactivity stems from the electrophilic α-chloroacetate moiety, enabling cyclocondensation reactions with thiosemicarbazones or thioureas to form bioactive heterocycles .
Properties
IUPAC Name |
ethyl 2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFKBFKKIRXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate (CAS No. 35229-94-8) is a compound of interest in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 329.10 g/mol
- CAS Number : 35229-94-8
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the hydrazono group may facilitate interactions with cellular receptors or enzymes, potentially leading to alterations in cellular signaling pathways.
Key Mechanisms:
- Nucleophilic Substitution : The chloro group in the compound can undergo nucleophilic substitution reactions, which may play a role in its interactions with biomolecules.
- Oxidation and Reduction : The compound can be subjected to oxidation or reduction, altering its reactivity and potential biological effects.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For instance, the structure-activity relationship (SAR) studies indicate that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
These results suggest that modifications in the phenyl ring, such as the introduction of electron-withdrawing groups, enhance cytotoxicity .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 100 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antibacterial agents .
Case Studies and Research Findings
- Synthesis and Characterization : this compound has been synthesized using various methods, including condensation reactions involving hydrazones and acetic acid derivatives .
- Pharmaceutical Applications : The compound has been investigated as an intermediate in the synthesis of pharmaceutical agents, particularly anticoagulants like apixaban .
- Biological Assays : It has been utilized as a reagent in biological assays to evaluate its effects on cell proliferation and apoptosis .
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound participates in cyclocondensation with amines or carbonyl-containing substrates to form heterocyclic frameworks. For example:
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In the synthesis of pyrazolo[3,4-c]pyridines, it reacts with morpholine derivatives under basic conditions. A patent example describes condensation with 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in ethyl acetate/dimethylformamide (DMF) using triethylamine (TEA), yielding a tetrahydro-pyrazolo-pyridine derivative with >95% purity .
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Ethyl acetate/DMF, TEA, 25–30°C | 97% | High regioselectivity for Z-isomer retention |
Diazonium Coupling
The hydrazono group facilitates coupling with diazonium salts, forming azo-linked products. A method from CN104130159A demonstrates:
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Reaction with p-methoxyaniline-derived diazonium salts in methylene chloride/water, catalyzed by triethyl benzyl ammonium chloride. The process achieves 97.7% yield at 10°C with sodium acetate as a base .
Mechanistic Insight :
The chloroacetate moiety acts as an electrophile, while the diazonium salt provides the aryl nucleophile. Phase-transfer catalysts enhance interfacial reactivity.
Nucleophilic Substitution
The chloro substituent undergoes substitution with nucleophiles like amines or alkoxides:
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Substitution with morpholine in toluene at 115–120°C produces morpholino derivatives, critical for API synthesis (e.g., Apixaban precursors) .
| Substrate | Nucleophile | Solvent | Yield |
|---|---|---|---|
| 3-Chloro-1-(4-iodophenyl)piperidin-2-one | Morpholine | Toluene | 90% |
Hydrolysis and Ester Activation
The ethyl ester group hydrolyzes under acidic or basic conditions to form carboxylic acids, which are further functionalized:
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Hydrolysis with 4N HCl in ethyl acetate at 80°C generates the corresponding carboxylic acid, a precursor for amide bond formation .
Example :
Hydrolysis of ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate under acidic conditions yields the carboxylic acid, later coupled with thiadiazol-2-ylamine .
Stability and Handling
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Thermal Stability : Decomposes above 200°C, requiring storage at 2–8°C .
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Light Sensitivity : Degrades under UV exposure, necessitating amber glass containers .
Industrial-Scale Optimization
Patents highlight process improvements for high-purity synthesis:
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Phase-Transfer Catalysis : Reduces reaction time from 12 hours to 1–2 hours and increases yield to >97% .
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Solvent Selection : Ethyl acetate minimizes impurity formation compared to methanol or ethanol .
This compound’s versatility in forming C–N bonds and heterocycles underscores its importance in medicinal chemistry. Future research directions include exploring enantioselective syntheses and green chemistry adaptations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the arylhydrazone substituent, focusing on electronic effects, synthetic utility, and biological activity. Key examples include:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3)
- Structural Difference : The 4-methoxy group replaces the 4-chloro-2-(trifluoromethyl)phenyl group.
- Synthesis : Prepared via phase-transfer catalysis between p-methoxyaniline diazonium salt and ethyl 2-chloroacetoacetate, yielding 19%–93% purity .
- Reactivity: Forms thiazoles and pyrazoles under mild conditions (refluxing ethanol, triethylamine) .
- Applications : Intermediate for anticoagulants (e.g., apixaban) and antimicrobial agents .
Ethyl 2-chloro-2-[2-(4-nitrophenyl)hydrazono]acetate (CAS 1595286-73-9)
- Structural Difference : A nitro group at the para position introduces strong electron-withdrawing effects.
- Reactivity : Enhanced electrophilicity accelerates cyclocondensation with thioureas but may reduce solubility in polar solvents .
- Biological Activity : Derivatives exhibit moderate anticancer activity (IC50 ~5–10 μM) against HepG-2 cells, though less potent than trifluoromethyl analogs .
Ethyl 2-chloro-2-[2-(2,4-dichlorophenyl)hydrazono]acetate (CAS 62639-06-9)
- Structural Difference : Two chlorine atoms at the 2- and 4-positions of the phenyl ring.
- Stability : Higher halogen content increases lipophilicity, improving blood-brain barrier penetration in preclinical models .
Comparative Data Table
*Estimated from analogous reactions in cited literature.
Key Research Findings
- Electronic Effects : The 4-chloro-2-(trifluoromethyl)phenyl group in the target compound enhances electrophilicity and stabilizes transition states during cyclocondensation, leading to higher yields of thiazole derivatives compared to methoxy or nitro analogs .
- Biological Potency : Derivatives of the target compound show superior anticancer activity (IC50 ~1.6–2.0 μg/mL) due to the trifluoromethyl group’s lipophilicity and metabolic stability .
- Synthetic Flexibility : The 4-methoxyphenyl analog is preferred for large-scale synthesis (e.g., apixaban intermediates) due to optimized reaction conditions and commercial availability .
Q & A
Q. What are the common synthetic routes for Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via diazotization and coupling reactions. A typical protocol involves:
Diazonium Salt Formation : React p-chloroaniline with NaNO₂ in HCl at low temperatures (273 K) to generate the diazonium chloride intermediate.
Coupling Reaction : Add the diazonium salt to a chilled solution of ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione in ethanol with sodium acetate as a base.
Isolation : Recrystallize the product from ethanol, achieving yields up to 85% .
Q. Optimization Tips :
- Maintain temperatures ≤273 K during diazotization to prevent premature decomposition.
- Use excess sodium acetate (1:1 molar ratio to substrate) to neutralize HCl and stabilize intermediates.
- Ethanol is preferred for recrystallization due to its polarity, which enhances hydrogen-bonded crystal packing .
Q. Table 1: Synthetic Methods Comparison
| Substrate | Solvent | Base | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Ethanol | NaOAc | 85% | |
| 3-Chloropentane-2,4-dione | Ethanol | NaOAc | 78% |
Q. How is the molecular structure characterized, and what crystallographic data are available?
Methodological Answer: Single-crystal X-ray diffraction (SHELX programs) confirms the Z-configuration of the hydrazone group and planar Caryl–NH–N=C linkage. Key structural features:
- Torsion Angle : 5.5° between the aryl and hydrazone planes, indicating minimal steric hindrance .
- Hydrogen Bonding : The amino H forms an N–H···O bond (2.85 Å) with the carbonyl oxygen of a neighboring molecule, creating helical chains along the b-axis .
- Bond Lengths : C=N (1.28 Å) and C–Cl (1.73 Å) align with typical values for hydrazonyl halides .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/n | |
| C=N Bond Length | 1.28 Å | |
| N–H···O Distance | 2.85 Å |
Advanced Research Questions
Q. How do substituents on the phenyl ring influence reactivity in heterocyclic synthesis?
Methodological Answer: Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance electrophilicity at the hydrazone carbon, facilitating nucleophilic attacks in heteroannulation. For example:
- 4-Chloro-2-(trifluoromethyl)phenyl : Promotes cyclization with morpholino-dihydropyridinones to form pyrazolo[3,4-c]pyridines, key intermediates in anticoagulants like Apixaban .
- 4-Methoxyphenyl : Electron-donating –OCH₃ reduces reactivity, requiring harsher conditions (e.g., 90°C in toluene) for similar transformations .
Contradiction Note : While –CF₃ groups increase electrophilicity, steric bulk from substituents like –CH₃ can reduce reaction rates despite electronic favorability .
Q. What computational methods predict electronic properties and reactivity?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:
Q. Best Practices :
Q. How are data contradictions resolved in spectroscopic vs. crystallographic analyses?
Methodological Answer: Discrepancies between spectroscopic and crystallographic data often arise from dynamic vs. static structural snapshots. For example:
Q. Resolution Strategy :
Q. What mechanistic insights exist for heteroannulation reactions involving this compound?
Methodological Answer: The hydrazone acts as a 1,3-dipole in [3+2] cycloadditions. For example:
Nucleophilic Attack : The morpholino-dihydropyridinone attacks the hydrazone carbon, forming a tetrahedral intermediate.
Ring Closure : Intramolecular ester participation leads to pyrazolo[3,4-c]pyridine formation, confirmed by LCMS (m/z 789.1 [M+H]⁺) .
Q. Key Evidence :
- In situ HCl treatment eliminates competing pathways (e.g., hydrolysis) .
- Substituent effects on reaction rates align with Hammett σ values (ρ = +1.2 for –CF₃) .
Q. How is the compound utilized in pharmaceutical impurity profiling?
Methodological Answer: As an Apixaban impurity (≤0.15% w/w), it is quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
